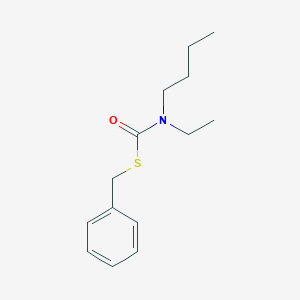
S-Benzyl butyl(ethyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl butyl(ethyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate functional group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl butyl(ethyl)carbamothioate typically involves the reaction of a benzyl halide with a butyl(ethyl)carbamothioate precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl butyl(ethyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or butyl(ethyl) groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-Benzyl butyl(ethyl)carbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Benzyl butyl(ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
S-Ethyl dipropyl carbamothioate: Another carbamothioate compound with similar chemical properties.
S-Propyl dipropylcarbamothioate:
Uniqueness: S-Benzyl butyl(ethyl)carbamothioate is unique due to its specific combination of benzyl and butyl(ethyl) groups, which may confer distinct chemical and biological properties compared to other carbamothioates.
Properties
CAS No. |
85785-21-3 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-benzyl N-butyl-N-ethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-3-5-11-15(4-2)14(16)17-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 |
InChI Key |
SUBYHMQYWPECDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















